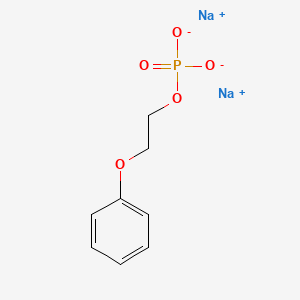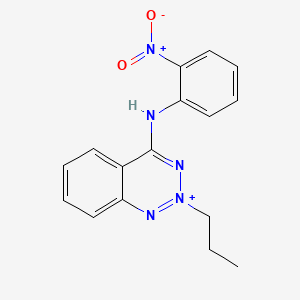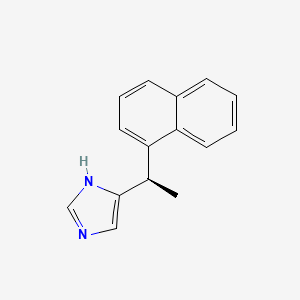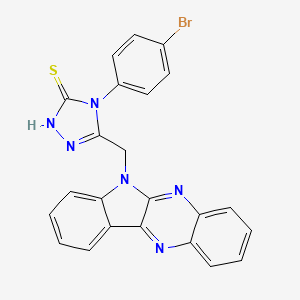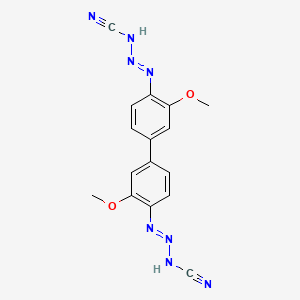
3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) is a complex organic compound characterized by its biphenyl structure with dimethoxy groups and triazene functionalities
Métodos De Preparación
The synthesis of 3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) typically involves multiple steps, starting with the preparation of the biphenyl core. The dimethoxy groups are introduced through methylation reactions, followed by the formation of the triazene groups via diazotization and subsequent coupling reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The dimethoxy groups can be oxidized to form quinones.
Reduction: The triazene groups can be reduced to amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The triazene groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets within the target molecules.
Comparación Con Compuestos Similares
Compared to other biphenyl derivatives, 3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) is unique due to its combination of dimethoxy and triazene functionalities. Similar compounds include:
3,3’-Dimethoxy-4,4’-biphenyldiamine: Lacks the triazene groups but shares the biphenyl and dimethoxy structure.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of triazene, leading to different reactivity and applications.
3,3’-Dichloro-4,4’-biphenyldiamine: Features chloro groups, offering distinct chemical properties and uses.
Propiedades
Número CAS |
93940-21-7 |
|---|---|
Fórmula molecular |
C16H14N8O2 |
Peso molecular |
350.33 g/mol |
Nombre IUPAC |
[[4-[4-[(cyanoamino)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]cyanamide |
InChI |
InChI=1S/C16H14N8O2/c1-25-15-7-11(3-5-13(15)21-23-19-9-17)12-4-6-14(16(8-12)26-2)22-24-20-10-18/h3-8H,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
PEGQAOVWHYLVFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NNC#N)OC)N=NNC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


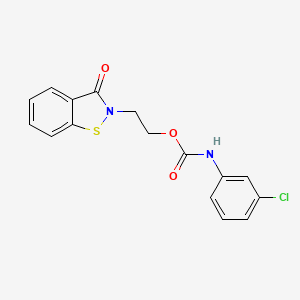
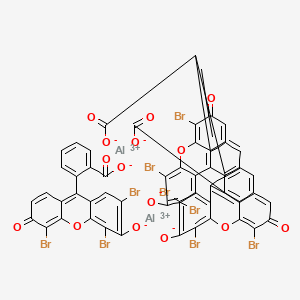
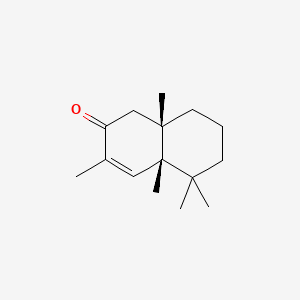
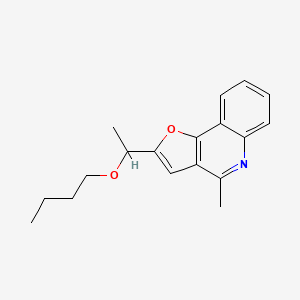
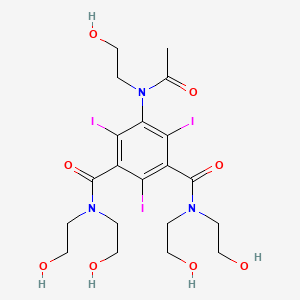
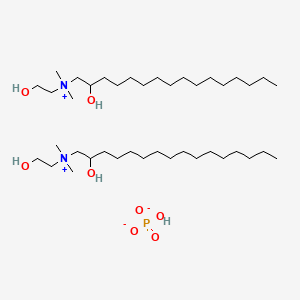
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

